4-bromo-2-{(E)-[(2,2-difluoro-1,3-benzodioxol-5-yl)imino]methyl}-6-methoxyphenol
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Overview
Description
4-BROMO-2-[(E)-[(2,2-DIFLUORO-2H-1,3-BENZODIOXOL-5-YL)IMINO]METHYL]-6-METHOXYPHENOL is a complex organic compound with the molecular formula C14H8BrF2NO4
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-BROMO-2-[(E)-[(2,2-DIFLUORO-2H-1,3-BENZODIOXOL-5-YL)IMINO]METHYL]-6-METHOXYPHENOL typically involves multiple steps, starting from commercially available precursors.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes precise control of temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
4-BROMO-2-[(E)-[(2,2-DIFLUORO-2H-1,3-BENZODIOXOL-5-YL)IMINO]METHYL]-6-METHOXYPHENOL can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH), to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can result in a variety of derivatives depending on the nucleophile employed .
Scientific Research Applications
4-BROMO-2-[(E)-[(2,2-DIFLUORO-2H-1,3-BENZODIOXOL-5-YL)IMINO]METHYL]-6-METHOXYPHENOL has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-BROMO-2-[(E)-[(2,2-DIFLUORO-2H-1,3-BENZODIOXOL-5-YL)IMINO]METHYL]-6-METHOXYPHENOL involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, potentially inhibiting their activity or modulating their function. This can lead to various biological effects, such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2,2-difluoro-1,3-benzodioxole: Shares the benzodioxole core but lacks the imine and methoxy groups.
2,2-Difluoro-4-bromo-1,3-benzodioxole: Similar structure but different substitution pattern.
Uniqueness
4-BROMO-2-[(E)-[(2,2-DIFLUORO-2H-1,3-BENZODIOXOL-5-YL)IMINO]METHYL]-6-METHOXYPHENOL is unique due to the presence of both the imine and methoxy groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C15H10BrF2NO4 |
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Molecular Weight |
386.14 g/mol |
IUPAC Name |
4-bromo-2-[(2,2-difluoro-1,3-benzodioxol-5-yl)iminomethyl]-6-methoxyphenol |
InChI |
InChI=1S/C15H10BrF2NO4/c1-21-13-5-9(16)4-8(14(13)20)7-19-10-2-3-11-12(6-10)23-15(17,18)22-11/h2-7,20H,1H3 |
InChI Key |
JYKAILMUDXGWJK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1O)C=NC2=CC3=C(C=C2)OC(O3)(F)F)Br |
Origin of Product |
United States |
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